molecular formula C10H10N6 B5584423 6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine

6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B5584423
M. Wt: 214.23 g/mol
InChI Key: AUQGWZJKGUSFFL-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C10H10N6 and its molecular weight is 214.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 214.09669434 g/mol and the complexity rating of the compound is 260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

The triazolo[4,3-b]pyridazine derivatives have shown promising antiviral activities. For instance, derivatives of this compound have demonstrated significant antiviral activity against hepatitis-A virus (HAV), with some products like compound 15 showcasing notably high effects on HAV (Shamroukh & Ali, 2008).

Anticancer Applications

A series of triazole tetrazine derivatives, including those with the 6-(3,5-dimethyl-1H-pyrazol-1-yl) moiety, have been synthesized and screened for anticancer activity. Notably, compound 4g, which is a variant of this structure, displayed significant anticancer properties, especially against human colon carcinoma (HT-29) cell lines (Pei et al., 2022).

Plant Growth Stimulant Activity

New derivatives of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one, including combinations with pyrimidine and oxadiazole rings, have shown pronounced plant growth stimulant activity. This finding suggests potential applications in agriculture (Yengoyan et al., 2018).

Antimicrobial Properties

The antimicrobial activity of compounds related to 6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine has been explored. A study demonstrated that new compounds synthesized through iodine(III)-mediated oxidative cyclization showed potent antimicrobial properties (Prakash et al., 2011).

Tuberculostatic Activity

Research on 3-alkylthio-6-(3,5-dimethylpyrazol-1-yl) derivatives of triazolo[4,3-b][1,2,4,5]-tetrazines revealed significant tuberculostatic activity. Some of these derivatives were found to have active compounds with a low minimum inhibitory concentration, indicating potential in treating tuberculosis (Ishmetova et al., 2021).

Anti-Diabetic Drug Development

A family of triazolo-pyridazine-6-yl-substituted piperazines, synthesized from derivatives of this compound, was evaluated as potential anti-diabetic medications. These compounds exhibited strong inhibition of Dipeptidyl peptidase-4 (DPP-4), a key enzyme in diabetes management (Bindu et al., 2019).

Future Directions

The compound is part of ongoing research into new biologically active derivatives . Future studies may focus on further understanding its mechanism of action and potential applications in medical treatment .

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6/c1-7-5-8(2)16(13-7)10-4-3-9-12-11-6-15(9)14-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQGWZJKGUSFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN3C=NN=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.